molecular formula C5HBrN2O2S B6336565 2-Bromo-5-nitrothiophene-3-carbonitrile CAS No. 56182-42-4

2-Bromo-5-nitrothiophene-3-carbonitrile

Cat. No.: B6336565
CAS No.: 56182-42-4
M. Wt: 233.04 g/mol
InChI Key: ZZJRLAIVGNGKBX-UHFFFAOYSA-N
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Description

Contemporary Significance of Thiophene (B33073) Derivatives in Heterocyclic Synthesis and Applications

Thiophene and its derivatives stand as a cornerstone in the field of heterocyclic chemistry, possessing a unique combination of aromaticity and reactivity that makes them invaluable building blocks for a wide array of functional molecules. wikipedia.orgresearchgate.net The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net This has led to its incorporation into numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. wikipedia.orgresearchgate.net

Beyond medicine, thiophene derivatives are integral to materials science, where their electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. researchgate.net Their capacity to undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, makes them versatile intermediates in organic synthesis, allowing for the construction of complex molecular architectures. thieme-connect.com

Overview of Halogenated and Nitrated Thiophene Scaffolds in Chemical Research

The introduction of halogen and nitro groups onto the thiophene scaffold dramatically influences its chemical properties and reactivity, opening new avenues for synthetic transformations. Halogenation and nitration are fundamental electrophilic substitution reactions for thiophenes. thieme-connect.com The sulfur atom in the ring activates the 2- and 5-positions, making these sites particularly susceptible to substitution.

Halogenated thiophenes, such as bromothiophenes, are crucial precursors in cross-coupling reactions like the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes. sciforum.net The bromine atom serves as an excellent leaving group in these transformations.

Nitrated thiophenes are highly activated systems. The strong electron-withdrawing nature of the nitro group deactivates the thiophene ring towards further electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (often a halogen) on the ring. This reactivity is a powerful tool for introducing a variety of functional groups. For instance, 2-bromo-5-nitrothiophene (B82342) is a common starting material for synthesizing more complex derivatives by leveraging the reactivity of both the bromo and nitro substituents. sciforum.net

Foundational Structural Features and Chemical Relevance of 2-Bromo-5-nitrothiophene-3-carbonitrile

While extensive, dedicated research on this compound is not widely present in published literature, its chemical relevance can be inferred from its constituent parts. The molecule is a polysubstituted thiophene featuring three distinct functional groups, each imparting specific electronic and reactive properties to the heterocyclic core.

Structure: The molecule consists of a central thiophene ring. A bromine atom is attached at the C2 position, a carbonitrile group (-C≡N) at the C3 position, and a nitro group (-NO₂) at the C5 position.

Electronic Effects: All three substituents are electron-withdrawing. The nitro and carbonitrile groups are particularly potent in this regard, significantly reducing the electron density of the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack than unsubstituted thiophene.

Chemical Reactivity: The combination of these groups creates a highly functionalized and reactive scaffold. The bromine atom at the C2 position is an ideal handle for metal-catalyzed cross-coupling reactions. The strong activation provided by the nitro group at C5 facilitates nucleophilic aromatic substitution, potentially allowing for the displacement of the C2-bromine. The carbonitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group.

The specific arrangement of these groups suggests a molecule designed as a versatile building block for synthesizing more complex, target-oriented molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of Related Thiophene Scaffolds This table presents data for structurally related compounds to provide context for the properties of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-5-nitrothiophene13195-50-1C₄H₂BrNO₂S208.0343-48 sigmaaldrich.comthermofisher.com
5-Bromothiophene-2-carbonitrile2160-62-5C₅H₂BrNS188.0544-46
5-Nitrothiophene-2-carbonitrile16689-02-4C₅H₂N₂O₂S154.15108-110
Thiophene-3-carbonitrile1641-09-4C₅H₃NS109.1534-37

Note: Data sourced from various chemical suppliers and databases. The data for 5-Bromothiophene-2-carbonitrile, 5-Nitrothiophene-2-carbonitrile, and Thiophene-3-carbonitrile is provided for comparative purposes.

Historical Context and Evolution of Research on Substituted Thiophenecarbonitriles

The synthesis of substituted thiophenes has been a subject of chemical research for over a century, with several named reactions forming the foundation of modern thiophene chemistry. The development of methods to produce thiophenecarbonitriles, particularly aminothiophenecarbonitriles, has been a significant area of focus due to their utility as synthetic intermediates.

One of the most pivotal developments was the Gewald aminothiophene synthesis , first reported by Karl Gewald in 1966. wikipedia.org This versatile, one-pot, three-component reaction involves the condensation of a carbonyl compound, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. thieme-connect.comwikipedia.org This method provides direct access to polysubstituted 2-aminothiophenes, many of which bear a cyano group at the 3-position, and it remains one of the most efficient and widely used routes to this class of compounds. researchgate.nettandfonline.com

Another classical method, the Fiesselmann thiophene synthesis , developed in the 1950s, also contributes to the synthesis of functionalized thiophenes. wikipedia.org While originally used to create hydroxy-thiophenecarboxylic acid derivatives, variations of this reaction using nitrile-containing substrates can yield aminothiophenes, further expanding the toolkit for creating substituted thiophenecarbonitriles. wikipedia.orgwikiwand.com

Early research often focused on fundamental reactivity and synthesis. Over time, the focus has shifted towards creating increasingly complex and functionally diverse thiophenecarbonitrile derivatives for specific applications, particularly in drug discovery and materials science, where they serve as key structural motifs. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitrothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRLAIVGNGKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C#N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50853563
Record name 2-Bromo-5-nitrothiophene-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56182-42-4
Record name 2-Bromo-5-nitrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 Bromo 5 Nitrothiophene 3 Carbonitrile and Its Analogues

Direct Synthesis Approaches and Optimization of Reaction Conditions

Direct synthesis approaches aim to construct the thiophene (B33073) ring with all the desired substituents in a single or a few sequential steps. These methods are often favored for their efficiency and atom economy.

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. The Gewald reaction is a cornerstone in thiophene synthesis and offers a viable route to polysubstituted 2-aminothiophenes, which can be precursors to the target molecule. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

For the synthesis of a precursor to 2-bromo-5-nitrothiophene-3-carbonitrile, a modified Gewald reaction could be envisioned. While a direct synthesis of the target compound is not explicitly detailed in the literature, a plausible one-pot approach could involve a brominated carbonyl compound, a nitro-containing active methylene (B1212753) nitrile, and a sulfur source. The optimization of such a reaction would involve screening of bases, solvents, and reaction temperatures to maximize the yield and minimize side products. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Gewald reactions and could be a valuable tool for optimization. mdpi.com

Parameter Variation Rationale
Base Morpholine, Triethylamine, Sodium EthoxideTo catalyze the initial Knoevenagel condensation
Solvent Ethanol (B145695), DMF, DioxaneTo ensure solubility of reactants and facilitate heat transfer
Sulfur Source Elemental SulfurClassical reagent for Gewald reaction
Temperature Room Temperature to RefluxTo control reaction rate and selectivity

Catalytic systems play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater selectivity. While specific catalysts for the direct synthesis of this compound are not widely reported, related syntheses of substituted thiophenes utilize various catalysts. For instance, L-proline has been used to catalyze the three-component synthesis of functionalized 2-aminothiophenes. organic-chemistry.org

In a potential synthesis, a catalyst could be employed to facilitate the cyclization step. Metal catalysts, such as those based on palladium or copper, are often used in cross-coupling reactions to form C-C or C-S bonds, which could be part of a convergent synthesis strategy. For example, a palladium catalyst could be used to couple a brominated precursor with a cyanide source.

Precursor Synthesis and Step-Economic Transformations

This approach involves the synthesis of a thiophene core with some of the required functional groups, followed by further modifications. This multi-step approach often allows for better control over the final structure.

The synthesis of appropriately substituted precursors is a critical first step. 2-Bromo-5-nitrothiophene (B82342) is a known compound and a logical starting point. sigmaaldrich.com It can be prepared from thiophene through a sequence of bromination and nitration. The regioselectivity of these electrophilic substitution reactions is key.

Another potential precursor is a d-ibromo-nitrothiophene, such as 2,3-dibromo-5-nitrothiophene. The synthesis of such compounds can be challenging due to the directing effects of the substituents. The reactivity of various bromo-nitro-thiophenes with nucleophiles has been studied, providing insight into their chemical behavior. rsc.org An alternative route to a key intermediate could involve a Sandmeyer-type reaction. For example, a 3-amino-2-bromo-5-nitrothiophene could be diazotized and subsequently treated with a cyanide source to install the carbonitrile group. The synthesis of the amino precursor could potentially be achieved through the reduction of a corresponding dinitro compound or amination of a dihalo precursor. The synthesis of 2-amino-5-nitrobenzotrifluoride (B89659) from 2-chloro-5-nitrobenzotrifluoride (B146372) via ammonolysis, followed by a Sandmeyer-type reaction to introduce a bromine atom, provides a precedent for such transformations in related aromatic systems. google.com

Precursor Synthetic Route Key Considerations
2-Bromo-5-nitrothiopheneBromination followed by nitration of thiopheneControl of regioselectivity
2,3-Dibromo-5-nitrothiopheneMulti-step synthesis from a suitable thiophene derivativeManagement of multiple directing groups
3-Amino-2-bromo-5-nitrothiopheneReduction of a dinitro precursor or amination of a dihalo precursorChemoselective reduction or amination

A common strategy for introducing a nitrile group is through the dehydration of a primary amide. Therefore, the synthesis of 2-bromo-5-nitrothiophene-3-carboxamide (B14630514) would be a key step. This amide could be prepared from the corresponding carboxylic acid or ester. The synthesis of 5-nitrothiophene-2-carboxylic acid from the corresponding aldehyde is a known transformation, suggesting that a similar oxidation could be applied to a 3-formyl-2-bromo-5-nitrothiophene precursor. chemicalbook.com

Once the carboxamide is obtained, it can be dehydrated to the carbonitrile. A common reagent for this transformation is phosphorus oxychloride (POCl₃). For instance, 5-bromo-3-phenylbenzo[b]thiophene-2-carboxamide has been successfully converted to the corresponding carbonitrile by refluxing with phosphorus oxychloride. prepchem.com This provides a strong indication that a similar method would be effective for the synthesis of this compound from its carboxamide precursor.

Derivatization and Functionalization Strategies of the Thiophene Core

The presence of three distinct functional groups—bromo, nitro, and cyano—on the thiophene ring of this compound offers numerous possibilities for further derivatization. The reactivity of each group can be selectively exploited to generate a library of novel compounds.

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although the presence of the electron-withdrawing nitro and cyano groups can influence its reactivity. Studies on the kinetics of reactions of various bromo-nitro-thiophenes with nucleophiles have shown that the position of the substituents significantly affects the rate of substitution. rsc.org The bromine atom can also serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide range of carbon-based substituents.

The nitro group at the 5-position can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. chemicalbook.com This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce other functionalities.

The carbonitrile group at the 3-position can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxamide, respectively. acs.orgnih.gov It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

Selective Bromination and Nitration Protocols

The construction of the this compound framework hinges on the sequential and regioselective introduction of the bromo, nitro, and cyano groups. The order of these reaction steps is critical due to the directing effects of the substituents. A plausible synthetic pathway begins with a monosubstituted thiophene, such as 3-cyanothiophene.

The thiophene ring is inherently electron-rich and prone to electrophilic substitution, primarily at the C2 and C5 positions. However, the presence of electron-withdrawing groups (EWGs) like nitrile (-CN) and nitro (-NO₂) deactivates the ring towards electrophilic attack and directs incoming electrophiles.

A logical synthetic sequence is outlined below:

Nitration of 3-Cyanothiophene: The synthesis can commence with 3-cyanothiophene. The cyano group is a deactivating meta-director. In the context of the thiophene ring, this directs the incoming electrophile away from the adjacent C2 and C4 positions and towards the C5 position. Therefore, electrophilic nitration of 3-cyanothiophene using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) is expected to yield 3-cyano-5-nitrothiophene. Mild nitration reagents, such as nitrocyclohexadienones, can be employed to enhance selectivity and minimize the formation of oxidative byproducts or poly-nitrated compounds. nih.gov

Bromination of 3-Cyano-5-nitrothiophene: The subsequent step is the selective bromination of the 3-cyano-5-nitrothiophene intermediate. In this intermediate, both the cyano and nitro groups are deactivating. The C4 position is strongly deactivated by the adjacent nitro group. The sulfur atom, despite the deactivating groups, still preferentially activates the α-positions (C2 and C5). Since the C5 position is already functionalized, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid is anticipated to occur selectively at the C2 position, affording the target molecule, this compound.

An alternative, though potentially more complex, route could start with the nitration of 2-bromothiophene (B119243) to form 2-bromo-5-nitrothiophene. sigmaaldrich.com The subsequent introduction of the carbonitrile group at the C3 position would then be required, a step that presents significant regiochemical challenges.

Table 1: Proposed Synthetic Route for this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-CyanothiopheneHNO₃/H₂SO₄3-Cyano-5-nitrothiophene
23-Cyano-5-nitrothiopheneN-Bromosuccinimide (NBS), CCl₄, refluxThis compound

Introduction of the Carbonitrile Group via Cyano-Transfer Reactions

The introduction of a nitrile functional group onto an aromatic ring, known as cyanation, is a pivotal transformation in organic synthesis. Several methods exist, with the choice depending on the available starting material and desired reaction conditions.

Cyano-dehalogenation (Substitution of Halogen): A primary strategy for introducing a cyano group is through the substitution of a halogen atom, typically bromine or iodine, on the aromatic ring. This approach would be relevant for a synthetic pathway that generates a bromo-nitro-thiophene precursor first. For instance, if a synthetic route yielded 2,5-dibromo-3-nitrothiophene, one of the bromine atoms could be selectively replaced by a nitrile.

Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like pyridine (B92270) or DMF. While effective, the reaction often requires harsh conditions and can present challenges in product purification.

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer milder and more efficient alternatives. These methods use a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source to convert aryl halides or triflates to aryl nitriles. Common, and less toxic, cyanide sources include potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). These catalytic methods generally exhibit high functional group tolerance and provide good to excellent yields under more benign conditions.

Other Methods: While less direct for the target molecule, other methods for nitrile synthesis exist. The Sandmeyer reaction allows for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate. Additionally, the dehydration of a primary amide (R-CONH₂) using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a common route to nitriles. These methods would require the synthesis of the corresponding amino or amido-substituted thiophene precursor.

Table 2: Common Cyano-Transfer Reactions for Aryl Halides

Reaction NameCyanide SourceCatalyst/ReagentTypical Conditions
Rosenmund-von BraunCopper(I) Cyanide (CuCN)Stoichiometric CuCNHigh temperature (150-200°C), polar solvent (e.g., Pyridine, DMF)
Palladium-Catalyzed CyanationZinc Cyanide (Zn(CN)₂)Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)80-120°C, aprotic solvent (e.g., DMF, DMAc)
Palladium-Catalyzed CyanationPotassium Ferricyanide (K₄[Fe(CN)₆])Pd(II) catalyst (e.g., Pd(OAc)₂)~120-140°C, base (e.g., Na₂CO₃), solvent (e.g., DMAc)

Green Chemistry Principles and Sustainable Synthetic Routes for Thiophene Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiophenes to reduce environmental impact and enhance sustainability. Research has focused on developing routes that minimize waste, avoid hazardous solvents, and utilize renewable resources. acs.org

Solvent-Free and Aqueous Medium Reactions

A major focus of green synthetic chemistry is the replacement of volatile and often toxic organic solvents. For thiophene synthesis, significant progress has been made in developing reactions that proceed in environmentally benign media or in the absence of a solvent altogether.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Gewald reaction, a multicomponent reaction that is one of the most versatile methods for preparing 2-aminothiophenes, has been successfully adapted to aqueous conditions. tandfonline.comtandfonline.com Often assisted by ultrasound irradiation, these reactions can proceed efficiently in water, simplifying workup procedures and avoiding hazardous organic solvents. tandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. Microwave-assisted, solvent-free Suzuki couplings have been developed for creating thiophene oligomers, offering a rapid and environmentally friendly methodology. researchgate.net Mechanochemical methods, using techniques like ball milling, also provide a solvent-free pathway for synthesizing porous thiophene polymers via oxidative polymerization, resulting in materials with high surface areas. tandfonline.com

Table 3: Green Reaction Conditions for Thiophene Analogue Synthesis

Green ApproachReaction TypeKey FeaturesAdvantages
Aqueous MediumGewald ReactionUse of water as solvent, often with ultrasound or microwave assistance. tandfonline.comEliminates volatile organic compounds (VOCs), simplifies workup, enhances safety.
Solvent-FreeSuzuki CouplingMicrowave irradiation, solid supports (e.g., alumina). researchgate.netRapid reaction times, high efficiency, reduced waste.
Solvent-FreeOxidative PolymerizationMechanochemistry (ball milling). tandfonline.comNo solvent required, scalable, produces materials with unique properties.
Green SolventsC-H ArylationDeep Eutectic Solvents (DES) or industrial wastewater. nih.govUse of biodegradable, low-toxicity solvents or repurposing of waste streams.

Renewable Feedstock Utilization in Thiophene Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. Traditionally, the building blocks for fine chemicals like thiophenes are derived from petrochemicals. However, recent research has demonstrated viable pathways to synthesize thiophenes from biomass.

Lignocellulosic biomass is a plentiful and renewable source of carbon. sciforum.net One of the key platform chemicals that can be derived from biomass is levulinic acid (or its ester, methyl levulinate). tandfonline.com Researchers have developed methods to convert these bio-derived molecules into thiophene derivatives. A notable process involves the reaction of methyl levulinate with elemental sulfur, a cheap and abundant byproduct of the fossil fuel industry. tandfonline.com This multi-step reaction provides a pathway to thiophene diesters, representing a significant step towards a truly sustainable method for producing S-heterocyclic compounds that does not rely on unsustainable reagents like Lawesson's reagent. tandfonline.com The ability to create functionalized thiophenes from cellulose-derived platforms opens a new, greener chapter in the synthesis of these important chemical motifs. sciforum.net

Detailed Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Nitrothiophene 3 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 2-bromo-5-nitrothiophene-3-carbonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and cyano groups. This activation facilitates the displacement of the bromide ion, a good leaving group, in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of the Bromine Substituent under Nucleophilic Attack

The bromine atom at the C2 position of this compound is the primary site for nucleophilic substitution. A diverse array of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide. These reactions typically proceed under mild conditions, highlighting the high reactivity of the substrate. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 2-amino-5-nitrothiophene-3-carbonitriles. Similarly, treatment with sodium methoxide (B1231860) results in the formation of 2-methoxy-5-nitrothiophene-3-carbonitrile.

The general reaction scheme for the nucleophilic substitution of this compound can be represented as follows:

General reaction scheme for nucleophilic substitution

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProduct
AmineR2NH2-(Dialkylamino)-5-nitrothiophene-3-carbonitrile
AlkoxideNaOR2-Alkoxy-5-nitrothiophene-3-carbonitrile
ThiolateNaSR2-(Alkylthio)-5-nitrothiophene-3-carbonitrile

Influence of the Nitro Group on Ring Activation for Nucleophilic Processes

The nitro group at the C5 position plays a crucial role in activating the thiophene ring for nucleophilic aromatic substitution. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, thereby stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction. This stabilization significantly lowers the activation energy of the reaction, making the substitution process more favorable. The electron density is particularly reduced at the C2 and C4 positions. The location of the nitro group para to the bromine substituent is optimal for this activation, as it allows for direct resonance stabilization of the negative charge developed during the nucleophilic attack.

Electrophilic Reactions and Positional Selectivity on the Thiophene Nucleus

While the electron-deficient nature of the this compound ring makes it generally deactivated towards electrophilic aromatic substitution, such reactions can be forced under specific conditions, although they are less common than nucleophilic substitutions.

Directed Electrophilic Aromatic Substitution Studies

Due to the strong deactivating effects of the nitro and cyano groups, electrophilic aromatic substitution on this compound is challenging. Any potential electrophilic attack would be directed to the only available position on the thiophene ring, C4. However, the deactivating influence of the adjacent nitro and bromo groups makes this position highly electron-deficient and thus unreactive towards most electrophiles. Specific studies on electrophilic substitution on this particular compound are not widely reported in the literature, as the focus has been on its utility in nucleophilic and cross-coupling reactions.

Regiocontrol in Functionalization of the Nitrile Group

The nitrile group in this compound can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an aminomethyl group. The regiocontrol in these functionalizations is inherent to the position of the nitrile group itself and does not typically involve substitution on the thiophene ring. The challenge in these transformations often lies in achieving selectivity without affecting the other reactive sites on the molecule, particularly the C-Br bond.

Advanced Cross-Coupling Reactions Involving the Bromo-Thiophene System

The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex thiophene derivatives.

Commonly employed cross-coupling reactions include Suzuki, Stille, Heck, and Sonogashira couplings. In a Suzuki coupling, for example, the bromo-thiophene can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C2 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki CouplingR-B(OH)2Pd catalyst, Base2-Aryl/Alkyl-5-nitrothiophene-3-carbonitrile
Stille CouplingR-Sn(Alkyl)3Pd catalyst2-Aryl/Alkyl-5-nitrothiophene-3-carbonitrile
Heck ReactionAlkenePd catalyst, Base2-Alkenyl-5-nitrothiophene-3-carbonitrile
Sonogashira CouplingTerminal AlkynePd/Cu catalyst, Base2-Alkynyl-5-nitrothiophene-3-carbonitrile

These cross-coupling reactions provide a versatile platform for the elaboration of the this compound scaffold, enabling the synthesis of a wide range of functionalized thiophenes with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and substrates like this compound are well-suited for these transformations due to the reactive C-Br bond. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govillinois.edu For this compound, a Suzuki reaction with an arylboronic acid would yield a 2-aryl-5-nitrothiophene-3-carbonitrile derivative. The reaction is tolerant of a wide range of functional groups and generally proceeds under ordinary conditions. nih.gov The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄ or Ba(OH)₂, is crucial for achieving high yields. nih.govresearchgate.net The reactivity of the C-Br bond is enhanced by the electron-deficient nature of the thiophene ring, making it susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu Studies on similar substrates, like 2,5-dibromo-3-hexylthiophene, demonstrate that Suzuki couplings can be performed regioselectively, targeting one bromo position over another. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene, such as an acrylate, would introduce a vinyl group at the 2-position of the thiophene ring. organic-chemistry.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands. wikipedia.org The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. libretexts.org The presence of electron-withdrawing groups on the aryl halide is known to facilitate the reaction. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would produce a 2-alkynyl-5-nitrothiophene-3-carbonitrile. These reactions are often run under mild, anaerobic conditions. organic-chemistry.orgmdpi.com The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituted thiophene an excellent substrate. wikipedia.org Research on the Sonogashira reaction of the analogous 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has shown successful synthesis of 2-ethynyl-5-nitropyridines, indicating a similar reactivity pattern can be expected for the thiophene counterpart. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Thiophene Analogs This table is illustrative, based on reactions with similar brominated thiophene or pyridine (B92270) substrates.

ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
Suzuki2,5-dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov
Suzuki2-bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O25-76% nih.gov
HeckAryl Bromiden-Butyl AcrylatePalladium/Phosphine-Imidazolium Salt--High organic-chemistry.org
Sonogashira2-bromo-5-nitropyridineTerminal AlkynePd Catalyst, CuIAmine-Good researchgate.net
Sonogashira2,3-dibromothiopheneTerminal AlkynePd(PPh₃)₂Cl₂, CuI, PPh₃Et₃N-Variable researchgate.net

Alternative Transition Metal Catalysis for C-C, C-N, and C-O Bond Formation

While palladium is the most common catalyst, other transition metals can also facilitate cross-coupling reactions, sometimes offering different reactivity or cost-effectiveness.

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for C-N bond formation. For instance, copper-catalyzed amination reactions have been successfully applied to electron-rich halopyridines. researchgate.net These methods can be advantageous due to the lower cost of copper compared to palladium. A copper-catalyzed reaction between this compound and an amine or amide could provide a route to 2-amino-5-nitrothiophene-3-carbonitrile derivatives. researchgate.net

Nickel-Catalyzed Reactions: Nickel complexes are also known to catalyze cross-coupling reactions. Although more commonly associated with the reduction of nitro groups in some systems, nickel catalysts can be employed for C-C bond formation. jsynthchem.com The Negishi reaction, which couples an organohalide with an organozinc reagent, can be catalyzed by nickel or palladium. In a comparative study on 2,2'-dibromo-5,5'-bithiophene, the Suzuki reaction (Pd-catalyzed) gave a higher yield than the Negishi reaction, but the latter remains a viable alternative. researchgate.net

Transformations of the Nitro and Carbonitrile Functional Groups

The nitro and carbonitrile groups are not merely activating substituents; they are also valuable functional handles for further molecular elaboration. sci-hub.se

Reduction Chemistry of the Nitro Group to Amine or Other Functionalities

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amines, which are key building blocks. sci-hub.st

Reduction to Amines: The nitro group of this compound can be reduced to a primary amine (5-amino-2-bromothiophene-3-carbonitrile) using various methods. wikipedia.org

Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. sci-hub.stwikipedia.org A significant challenge in this specific molecule is the potential for simultaneous hydrodebromination (loss of the bromine atom). To avoid this, specialized catalysts, such as sulfided platinum, can be used to achieve chemoselective reduction of the nitro group in the presence of aryl halides. sci-hub.st

Metal-Based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are classic choices for nitro group reduction and are often highly chemoselective, leaving the bromo and cyano groups intact. wikipedia.org More recently, systems like NaBH₄ in the presence of transition metal complexes such as Ni(PPh₃)₄ have been shown to effectively reduce nitroaromatics to amines. jsynthchem.com

Reduction to Other Functionalities: Under controlled conditions, the nitro group can be partially reduced to other functionalities.

Hydroxylamines: Reduction using reagents like zinc dust in aqueous ammonium (B1175870) chloride or with diborane (B8814927) can yield the corresponding hydroxylamine. wikipedia.org

Oximes: Metal salts such as tin(II) chloride or chromium(II) chloride can be used to reduce nitro compounds to oximes. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

Target Functional GroupReagent/SystemKey FeaturesReference
AmineH₂, Pd/C or Raney NiCommon, efficient. Risk of dehalogenation. sci-hub.stwikipedia.org
AmineFe / Acid (e.g., AcOH, HCl)Classic, highly chemoselective. wikipedia.org
AmineSnCl₂ / HClGood chemoselectivity. wikipedia.org
AmineNaBH₄ / Ni(PPh₃)₄Modern system, selective for nitro group over carbonyls. jsynthchem.com
HydroxylamineZn / NH₄ClPartial reduction. wikipedia.org

Hydrolysis and Other Derivatizations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile precursor to carboxylic acids, amides, and amines. libretexts.org

Hydrolysis to Carboxylic Acid: The carbonitrile group can be hydrolyzed to a carboxylic acid (2-bromo-5-nitrothiophene-3-carboxylic acid) under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., H₂SO₄) and water, the nitrile is first protonated, which increases its electrophilicity. Water then attacks the carbon, leading to an amide intermediate after tautomerization. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In basic conditions (e.g., NaOH in water), the hydroxide (B78521) ion directly attacks the nitrile carbon. Protonation by water forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to form a carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid. libretexts.orgchemistrysteps.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Reduction to Amine: The carbonitrile can be reduced to a primary amine, yielding (3-(aminomethyl)-2-bromo-5-nitrothiophen). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The mechanism involves the nucleophilic addition of hydride ions to the carbon of the C≡N triple bond.

Reduction to Aldehyde: Using a less reactive hydride reagent like diisobutylaluminum hydride (DIBALH) can achieve partial reduction of the nitrile to an imine, which upon acidic workup, hydrolyzes to an aldehyde (2-bromo-5-nitrothiophene-3-carbaldehyde). libretexts.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic studies provide crucial insights into reaction rates and the factors that influence them, helping to map out the mechanistic pathway.

Kinetic investigations have been performed on the nucleophilic aromatic substitution (SNAr) reactions of 2-bromo-3-X-5-nitrothiophenes, where X is a variable substituent including CN, with various primary and secondary amines. rsc.orgresearchgate.net These studies, conducted in benzene, measured the reaction rates as a function of nucleophile concentration. rsc.org

For most of the amines studied, the reaction rate was not significantly affected by an increase in amine concentration. This observation indicates that the rate-determining step of the reaction is the initial formation of the Meisenheimer intermediate (the adduct between the thiophene and the amine). rsc.orgresearchgate.net

However, when this compound (X = CN) reacts with primary amines like n-butylamine and benzylamine, the reaction was found to be base-catalyzed. rsc.org This means that a second molecule of the amine acts as a base to assist in the removal of a proton in the transition state. Detailed analysis of the kinetic data suggested that this base catalysis occurs during the first step of the reaction pathway (formation of the intermediate), rather than facilitating the breakdown of the intermediate. rsc.org

Table 3: Kinetic Data for the Reaction of 2-Bromo-3-cyano-5-nitrothiophene with Amines Data extracted from studies on SNAr reactions in benzene.

NucleophileKinetic ObservationMechanistic ImplicationReference
Secondary Amines (e.g., Piperidine, Morpholine)Rate is largely independent of amine concentration.Rate-determining step is the formation of the Meisenheimer intermediate. rsc.orgresearchgate.net
Primary Amines (e.g., Benzylamine, n-Butylamine)Reaction shows base catalysis by the amine.Catalysis occurs in the first step of the reaction pathway (intermediate formation). rsc.org

In Depth Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Nitrothiophene 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of molecules like 2-Bromo-5-nitrothiophene-3-carbonitrile. nih.gov These calculations provide fundamental insights into the molecule's geometry, stability, and the distribution of electrons.

Optimization of Molecular Geometry and Conformational Landscape

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The thiophene (B33073) ring is expected to be largely planar, but slight puckering can occur. nih.gov The orientation of the nitro group relative to the ring is a key conformational variable. Due to potential steric hindrance between the substituents, the molecule is expected to have a single, stable planar or near-planar conformation.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual calculations for the specific compound.)

Parameter Bond/Angle Predicted Value
Bond Length C2-Br ~1.85 Å
Bond Length C5-N(O2) ~1.45 Å
Bond Length C3-C(N) ~1.44 Å
Bond Length C-N (cyano) ~1.16 Å
Bond Angle C3-C2-Br ~125°
Bond Angle C4-C5-N(O2) ~128°

Analysis of Atomic Charges and Electrostatic Potential Maps

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the electron distribution across the molecule. The highly electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the carbon and sulfur atoms of the thiophene ring would exhibit more varied or partial positive charges.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. For this compound, the MEP would likely show strong negative potential (red/yellow) around the nitro group and the cyano nitrogen, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atom on the thiophene ring, highlighting sites for potential nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species.

HOMO-LUMO Energy Gap and Chemical Hardness/Softness Evaluation

The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

From these energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.

Electrophilicity and Nucleophilicity Indices for Predicting Reactivity

The electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is a key indicator of a molecule's ability to act as an electrophile.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

The presence of strong electron-withdrawing groups like the nitro (-NO2) and cyano (-CN) groups on the thiophene ring would suggest that this compound has a significant electrophilic character.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors (Note: This data is illustrative and not based on actual calculations for the specific compound.)

Parameter Predicted Value (eV)
E_HOMO -7.5
E_LUMO -3.0
HOMO-LUMO Gap (ΔE) 4.5
Chemical Hardness (η) 2.25

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the conformational stability of this compound over time at a given temperature. These simulations would track the atomic movements, confirming the stability of the optimized geometry and exploring any accessible conformational states. Furthermore, by performing simulations in different solvent environments (e.g., in water or an organic solvent), one could analyze how solvent molecules interact with the compound and influence its conformation and stability.

Behavior in Different Solvation Environments

Currently, there are no specific published data detailing the behavior of this compound in different solvation environments. Computational studies on analogous molecules, such as substituted nitrothiophenes, often employ implicit and explicit solvation models to predict how the solvent polarity and specific solvent-solute interactions affect the molecule's conformation, electronic properties, and reactivity. Such analyses for this compound would be crucial in understanding its behavior in various chemical and biological media.

Intramolecular Interactions and Rotational Barriers

A computational analysis of the intramolecular interactions and rotational barriers of this compound would reveal the conformational preferences of the nitro and cyano groups. The rotation around the C-NO2 and C-CN bonds is expected to have a defined energy profile, with certain conformations being more stable due to the interplay of steric and electronic effects. While studies on other substituted thiophenes have determined such rotational barriers, specific values for this compound are not available.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

The reactivity of this compound in various chemical transformations is a key area where computational chemistry could provide profound insights.

Potential Energy Surface Scans for Reaction Pathways

Potential energy surface (PES) scans are instrumental in mapping out the energy landscape of a chemical reaction, identifying intermediates and transition states. For this compound, PES scans could elucidate mechanisms of nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the cyano group. However, no such computational studies have been published for this specific molecule.

Characterization of Transition States and Activation Energies

The identification and characterization of transition states are fundamental to understanding reaction kinetics. By calculating the activation energies for potential reaction pathways, computational chemists can predict the feasibility and rate of various transformations. For instance, a study on the closely related 2-bromo-5-nitrothiazole (B146120) explored dissociation pathways upon electron attachment, providing reaction energies and transition state energies for different fragmentation channels. Similar detailed analyses for this compound are yet to be undertaken.

In Silico Prediction of Molecular Interactions and Binding Modes for Derivative Structures

Given the prevalence of thiophene derivatives in medicinal chemistry, in silico predictions of how derivatives of this compound might interact with biological targets would be of significant interest. Molecular docking and molecular dynamics simulations are powerful tools for predicting binding affinities and modes of interaction with proteins and other biomolecules. While such studies have been conducted for other functionalized thiophenes, a dedicated in silico investigation of derivatives of this compound is not present in the current body of scientific literature.

Diverse Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-5-nitrothiophene-3-carbonitrile as a Pivotal Building Block in Complex Molecule Synthesis

The unique combination of a nucleophilic displacement-susceptible bromine atom, an electron-withdrawing nitro group, and a versatile cyano group allows for a multitude of chemical transformations. This makes the compound an ideal starting point for constructing intricate molecular frameworks.

Fused heterocyclic systems containing the thiophene (B33073) ring, such as thienopyridines and thienopyrimidines, are prominent scaffolds in medicinal chemistry and materials science. yu.edu.joekb.eg Thienopyridines, for instance, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net Similarly, thienopyrimidines are valued for their potential as anticancer, antiviral, and anti-inflammatory agents. ekb.egnih.gov

The synthesis of these fused systems often relies on the cyclocondensation of appropriately substituted aminothiophenes. While direct synthesis from this compound is a plausible pathway, a common strategy involves the preliminary conversion of the nitro group to an amino group. The resulting 2-amino-5-bromothiophene-3-carbonitrile (B13665410) would be an excellent precursor for various cyclization reactions. For example, reaction with active methylene (B1212753) compounds can lead to the formation of a pyridine (B92270) ring fused to the thiophene core, yielding thieno[2,3-b]pyridines. researchgate.netmdpi.com

Furthermore, the cyano group can participate in cyclization reactions to form a pyrimidine (B1678525) ring. The reaction of 2-aminothiophene-3-carbonitriles with reagents like formamide, formic acid, or isothiocyanates is a well-established method for constructing the thieno[2,3-d]pyrimidine (B153573) system. yu.edu.joekb.eg The bromine atom on the thiophene ring can be retained for subsequent functionalization, for instance, through cross-coupling reactions like the Suzuki reaction to introduce aryl or heteroaryl groups. nih.gov

Starting Thiophene DerivativeReagentsFused Heterocycle FormedReference
2-aminothiophene-3-carbonitrile derivativesEthyl cyanoacetate, Ethyl acetoacetateThieno[3,2-b]pyridines yu.edu.jo
2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrileMethylisothiocyanateThieno[2,3-d]pyrimidines ekb.eg
2-aminothiophenesDicarbonyl compoundsThieno[2,3-b]pyridines researchgate.net
7-chloro-2-iodo-thieno[3,2-b]pyridineSuzuki coupling reagentsFunctionalized Thienopyridines researchgate.net

Polycyclic aromatic compounds (PAHs) that include a thiophene ring are of interest for their unique electronic properties and potential applications in materials science. The synthesis of these larger, fused systems can be achieved through various cyclization strategies where a functionalized thiophene serves as a key building block.

One such approach is the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of a suitable biaryl precursor to form a new aromatic ring. researchgate.net A derivative of this compound could be elaborated into a substrate for a Bradsher-type cyclization to construct naphtho[2,3-b]thiophene (B1219671) or other related polycyclic systems. researchgate.net The functional groups on the thiophene ring offer handles for creating the necessary biaryl linkage. For instance, the bromine atom can be utilized in cross-coupling reactions to connect the thiophene to another aromatic ring system, setting the stage for the final cyclization step. Synthetic strategies often aim to build these complex molecules through sequential steps including alkylation, cyclodehydration, and aromatization. researchgate.netfrontiersin.org

Design and Synthesis of Functionalized Thiophenes for Organic Electronics

Functionalized thiophenes are cornerstones of organic electronics, forming the basis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. The electronic properties of the thiophene ring can be precisely tuned by the introduction of electron-withdrawing or electron-donating substituents.

This compound is an excellent starting material for creating monomers for polymerization. The bromo substituent provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling), which are fundamental methods for synthesizing conjugated polymers and oligomers. The presence of the strong electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the resulting materials.

The related compound, 2-bromo-5-nitrothiophene (B82342), is known to be a participant in the synthesis of oligothiophene precursors. sigmaaldrich.com Similarly, 2-aminothiophenes, which can be derived from the title compound, are used in preparing polythiophene-ferrocene hybrids and other functional materials. nih.gov By polymerizing monomers derived from this compound, it is possible to create polymers with low bandgaps, a desirable property for applications in organic solar cells and near-infrared (NIR) sensors.

A chromophore is a part of a molecule responsible for its color, and the electronic structure of this compound makes it an interesting scaffold for designing new dyes. The strong electron-withdrawing nature of the nitro and cyano groups, combined with the conjugated thiophene ring, creates a system with significant intramolecular charge-transfer characteristics. This is a key feature in the design of solvatochromic dyes, where the color changes depending on the polarity of the solvent, and in the development of materials for nonlinear optics.

Research has shown that 2-bromo-5-nitrothiophene can be used to generate (porphinato)zinc(II)-based chromophores. sigmaaldrich.com This highlights the utility of such substituted thiophenes in the synthesis of larger, photoactive systems. By reacting this compound with various aromatic or heterocyclic amines (following reduction of the nitro group), a wide range of donor-acceptor type chromophores could be synthesized with tunable optical properties.

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The functional groups on this compound are well-suited to participate in these interactions, making the molecule a candidate for designing self-assembling systems and sensors.

The key interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as nitrogen or oxygen atoms in adjacent molecules.

Hydrogen Bonding: While the parent molecule lacks hydrogen bond donors, its derivatives (e.g., after reduction of the nitro group to an amino group) would be capable of forming strong hydrogen bonds.

Dipole-Dipole and π-π Stacking: The highly polarized nature of the molecule due to the nitro and cyano groups, along with the aromatic thiophene ring, promotes dipole-dipole interactions and π-π stacking, which are crucial for organizing molecules in the solid state.

Crystal structure analyses of related nitro-substituted thiophenes have revealed the importance of these weak interactions in directing the assembly of molecules in the crystal lattice. For example, in 2-iodo-5-nitrothiophene, weak iodine-oxygen interactions link molecules into chains. researchgate.net The biological activity of some nitrothiophenes is also thought to involve non-covalent complex formation. researchgate.net This capacity for directed, non-covalent interactions is the foundation of molecular recognition, where a host molecule selectively binds to a specific guest molecule. The defined arrangement of functional groups on the this compound scaffold makes it a promising platform for the rational design of novel host systems in supramolecular chemistry.


Self-Assembly of Thiophene-Based Units

There is currently no available research data in the public domain that specifically describes the self-assembly of this compound or its direct derivatives.

Host-Guest Interactions and Molecular Trapping

There is currently no available research data in the public domain that specifically details the use of this compound in host-guest interactions or molecular trapping studies.

Mechanistic Investigations of Biological Interactions with 2 Bromo 5 Nitrothiophene 3 Carbonitrile Derivatives

Molecular Basis of Enzyme Modulation and Inhibition Mechanisms

The potential for 2-bromo-5-nitrothiophene-3-carbonitrile derivatives to act as enzyme inhibitors is a key area of research. The electrophilic nature of the nitrothiophene ring suggests a propensity for interaction with nucleophilic residues within enzyme active sites.

In Vitro Enzyme Assay Methodologies for Target Identification

Currently, specific in vitro enzyme assay data for this compound is not publicly available. However, the methodologies for identifying enzyme targets for such a compound would typically involve screening against a panel of purified enzymes relevant to a particular disease area. Standard assays would measure the rate of an enzymatic reaction in the presence and absence of the test compound.

For instance, to assess the potential anticancer activity of a this compound derivative, researchers might employ assays for key enzymes in cancer progression, such as kinases, proteases, or metabolic enzymes. A hypothetical screening panel is presented in Table 1.

Table 1: Hypothetical In Vitro Enzyme Assay Panel for Target Identification

Enzyme TargetAssay PrincipleEndpoint Measured
Caspase-3Fluorogenic substrate cleavageIncrease in fluorescence
Thymidylate SynthasedUMP to dTMP conversionSpectrophotometric change
DNA GyraseDNA supercoiling activityGel electrophoresis mobility shift
Dihydrofolate ReductaseNADPH-dependent reduction of dihydrofolateDecrease in NADPH absorbance

Mechanistic Insights into Enzyme-Ligand Interactions

While direct experimental evidence is lacking for this compound, molecular docking studies on structurally related 5-nitrothiophene derivatives offer predictive insights into potential enzyme-ligand interactions. For example, studies on other 5-nitrothiophene derivatives have explored their interaction with enzymes like caspase-3. nih.gov These computational models suggest that the nitro group and the thiophene (B33073) ring can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site.

A molecular docking study of a related 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with caspase-3 revealed potential binding modes. nih.gov It is hypothesized that the nitro group may interact with key amino acid residues, leading to the stabilization of the ligand-enzyme complex and subsequent inhibition of enzyme activity. nih.gov The binding energy and interacting residues for such a hypothetical interaction are detailed in Table 2.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative with Caspase-3

ParameterValue
Binding Energy (kcal/mol)-7.5
Interacting ResiduesArg-179, Gly-122, Ser-120
Type of InteractionsHydrogen bonding, pi-pi stacking

Exploration of Receptor Binding and Ligand-Target Interactions at a Molecular Level

The ability of small molecules to bind to specific receptors is fundamental to their pharmacological action. Investigating these interactions for this compound derivatives is crucial to understanding their potential therapeutic effects.

Competitive Binding Studies on Recombinant Receptors

Specific competitive binding data for this compound are not available in the current literature. This type of study would involve the use of recombinant receptors expressed in cell lines and a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The assay would measure the ability of the this compound derivative to displace the labeled ligand, thereby determining its binding affinity (Ki).

Biophysical Techniques for Assessing Binding Affinity (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing ligand-target interactions in real-time. These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff rates), and thermodynamics (ΔH and ΔS).

At present, there are no published SPR or ITC studies for this compound. Such studies would be invaluable in confirming direct binding to a purified target protein and elucidating the thermodynamic drivers of the interaction. A hypothetical dataset from an SPR experiment is shown in Table 3.

Table 3: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of a this compound Derivative with a Target Protein

ParameterValue
Association Rate Constant (ka) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate Constant (kd) (s⁻¹)3.0 x 10⁻⁴
Equilibrium Dissociation Constant (KD) (nM)2.0

Investigation of Cellular Pathway Perturbations and Molecular Crosstalk

Further research is needed to determine if this compound similarly perturbs cellular signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing would be instrumental in identifying changes in protein expression and gene regulation following cellular exposure to the compound.

Analysis of Downstream Signaling Events (excluding organismal outcomes)

While specific downstream signaling pathways for this compound are not extensively detailed in the available literature, the broader class of nitrothiophenes has been studied for its biological effects, which are often linked to the electron-withdrawing nature of the nitro group. The biological activity of these compounds can be attributed to their ability to induce oxidative stress within cells. The nitro group can be enzymatically reduced to form nitro radical anions, which can then react with molecular oxygen to generate superoxide (B77818) radicals and other reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of downstream signaling events.

Key signaling pathways that are typically modulated by oxidative stress include:

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including ERK, JNK, and p38, are sensitive to cellular redox status and can be activated by ROS. Activation of these pathways can lead to a variety of cellular responses, though a direct link to this compound is yet to be firmly established.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of the inflammatory response and is known to be activated by oxidative stress.

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is the primary regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.

Further research is necessary to elucidate the specific signaling cascades directly affected by this compound.

Gene Expression Profiling at the Molecular Level (excluding therapeutic outcomes)

Specific gene expression profiling studies on this compound are not prominently available in the current body of scientific literature. However, based on the mechanisms of related nitroaromatic compounds, it is plausible to hypothesize the types of genes whose expression might be altered upon cellular exposure.

Given the potential for inducing oxidative stress, one would anticipate changes in the expression of genes involved in the cellular antioxidant defense system. A hypothetical gene expression profile following treatment with a this compound derivative might include the upregulation of genes encoding for enzymes such as:

Heme oxygenase-1 (HMOX1)

NAD(P)H quinone dehydrogenase 1 (NQO1)

Glutamate-cysteine ligase (GCL)

Superoxide dismutase (SOD)

Catalase (CAT)

Conversely, genes involved in pro-inflammatory responses could also be modulated. The table below presents a hypothetical representation of gene expression changes.

GeneFunctionPredicted Change in Expression
HMOX1AntioxidantUpregulated
NQO1DetoxificationUpregulated
GCLGlutathione synthesisUpregulated
TNF-αPro-inflammatory cytokineModulated
IL-6Pro-inflammatory cytokineModulated

This table is a hypothetical representation and is not based on experimental data for this compound.

Comprehensive transcriptomic studies, such as microarray analysis or RNA sequencing, would be required to generate a precise and validated gene expression profile for this specific compound.

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, these studies involve the synthesis of various analogues and correlating their structural modifications with changes in their molecular interactions.

Synthesis of Analogues for SAR Profiling

The synthesis of analogues of this compound allows for a systematic investigation of the contribution of each part of the molecule to its biological activity. The thiophene ring serves as a scaffold that can be modified at several positions. Key synthetic strategies for generating analogues include:

Modification of the C2-substituent: The bromo group at the C2 position is a key feature. Analogues can be synthesized by replacing the bromine with other halogens (e.g., chlorine, fluorine) or with other functional groups such as alkyl, aryl, or alkoxy groups. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, after conversion of the bromo-substituent to a more reactive intermediate if necessary.

Modification of the C5-substituent: The nitro group at the C5 position is crucial for the electron-withdrawing character of the molecule. Analogues with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can be synthesized to probe the importance of electronic effects.

Modification of the C3-substituent: The carbonitrile group at the C3 position also contributes to the electronic properties and can be a site for modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, to explore the impact of this functional group on activity.

The following table outlines potential synthetic routes for analogue generation.

Starting MaterialReagent/ConditionProduct (Analogue)
This compoundArylboronic acid, Pd catalyst2-Aryl-5-nitrothiophene-3-carbonitrile
This compoundSodium azide, then reduction2-Amino-5-nitrothiophene-3-carbonitrile
2-Bromo-3-carbonitrile-thiopheneNitrating agentThis compound

Correlation of Structural Features with Molecular Interaction Modes

The correlation of structural features with molecular interaction modes is the cornerstone of SAR analysis. For nitrothiophene derivatives, several structural aspects are known to influence their biological activity.

Electronic Effects: The presence of the nitro group makes the thiophene ring electron-deficient, which is often a prerequisite for the biological activity of nitroaromatic compounds. Studies on related nitrothiophenes have shown that the potency of their effects can be correlated with their reduction potential.

Steric Factors: The size and shape of the substituents on the thiophene ring can influence how the molecule fits into the active site of a target enzyme or receptor. For instance, bulky substituents at the C2 position might enhance or diminish activity depending on the topology of the binding pocket.

A quantitative structure-activity relationship (QSAR) study on a series of biologically active 2-nitrothiophenes revealed a correlation between their experimental activity and calculated properties such as HOMO energies and total atomic charges. nih.gov It was also noted that the presence of an additional nitro group at the 3-position had a significant effect on activity. nih.gov While this study did not specifically include this compound, its findings underscore the importance of the electronic properties of the thiophene ring system.

The table below summarizes the expected impact of structural modifications on the molecular interactions of this compound derivatives.

Structural ModificationExpected Impact on Molecular PropertiesPotential Consequence for Biological Interaction
Replacement of C2-Bromo with a larger groupIncreased steric hindranceAltered binding affinity to target protein
Replacement of C5-Nitro with an electron-donating groupDecreased electron deficiency of the thiophene ringReduced ability to undergo bioreductive activation
Hydrolysis of C3-Carbonitrile to a carboxylic acidIncreased polarity and hydrogen bonding capabilityAltered solubility and potential for new interactions with target

Further computational modeling and experimental validation are essential to build a comprehensive SAR profile for this class of compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-5-nitrothiophene-3-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single singlet for the lone aromatic proton on the thiophene (B33073) ring (H-4). The chemical shift of this proton would be significantly influenced by the anisotropic effects of the adjacent cyano group and the electron-withdrawing nitro group. Based on data from related compounds like 2-amino-5-nitro-3-cyanothiophene, where the H-4 proton appears at δ 7.80 ppm, the H-4 proton in this compound is anticipated to be in a similar downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the carbon of the nitrile group. The chemical shifts would be influenced by the attached functional groups. The carbon attached to the bromine (C-2) and the carbon attached to the nitro group (C-5) are expected to be significantly deshielded. The nitrile carbon (C≡N) will appear in its characteristic region.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the nitro and cyano groups. The nitro group nitrogen would exhibit a chemical shift typical for nitro compounds, while the nitrile nitrogen would appear in a different region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): In this case, with only a single proton, a COSY spectrum would not provide additional connectivity information.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the H-4 proton signal with the signal of the carbon to which it is directly attached (C-4), confirming the assignment of the C-4 chemical shift.

A summary of predicted NMR data is presented in the table below.

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity
¹HH-4~ 7.8 - 8.5Singlet
¹³CC-2DownfieldSinglet
¹³CC-3-Singlet
¹³CC-4-Singlet
¹³CC-5DownfieldSinglet
¹³CC≡N~ 115 - 125Singlet

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for identifying and characterizing different polymorphic forms of a compound, which may exhibit distinct physical properties.

For this compound, ¹³C and ¹⁵N ssNMR could be employed to probe the local environment of the carbon and nitrogen atoms in the crystal lattice. Differences in the chemical shifts and line widths between different solid forms would indicate the presence of polymorphism. Furthermore, advanced ssNMR techniques could provide information on intermolecular interactions and packing arrangements within the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₅HBrN₂O₂S, with a calculated monoisotopic mass of approximately 232.89 g/mol . HRMS would be able to confirm this elemental composition with a high degree of confidence.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the parent molecule. The analysis of the resulting fragment ions provides a "fingerprint" that can be used to confirm the structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the nitro group (NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of the bromine atom (Br): Cleavage of the C-Br bond.

Loss of the cyano group (CN):

Fragmentation of the thiophene ring: This can lead to a variety of smaller charged fragments.

The relative abundance of these fragments would provide further evidence for the proposed structure.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass units. This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While no published crystal structure for this compound has been identified, single-crystal X-ray diffraction would be the ultimate method for determining its definitive three-dimensional structure in the solid state. This technique would provide precise information on:

Bond lengths and angles: Confirming the geometry of the thiophene ring and the attached functional groups.

Molecular conformation: Determining the planarity of the molecule.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential hydrogen bonding, halogen bonding, or π-π stacking interactions. This information is crucial for understanding the physical properties of the solid material.

Based on the known synthesis of this compound, obtaining a single crystal suitable for X-ray diffraction is a feasible objective. The resulting crystallographic data would provide an unambiguous confirmation of the molecular structure and offer valuable insights into its solid-state behavior.

Determination of Absolute Configuration and Conformation

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. However, as it is synthesized from achiral precursors without the use of a chiral catalyst or resolving agent, it would be obtained as a racemic mixture of two enantiomers.

The conformation of the thiophene ring is expected to be planar. The substituents—bromo, nitro, and carbonitrile groups—will also lie in or very close to this plane to maximize conjugation and minimize steric hindrance. The rotational barriers around the C-NO₂ and C-CN bonds are anticipated to be relatively low, allowing for some degree of conformational flexibility. Computational modeling would be required to determine the most stable rotational conformers and the energy differences between them.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, the arrangement of this compound molecules would be governed by a variety of intermolecular forces. While conventional hydrogen bonding is absent due to the lack of hydrogen bond donors, other significant interactions are expected:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich regions of neighboring molecules, such as the nitrogen atom of the nitrile group or the oxygen atoms of the nitro group. This type of interaction is a significant force in directing the crystal packing of halogenated organic compounds.

π-π Stacking: The electron-deficient aromatic thiophene ring can engage in π-π stacking interactions with adjacent rings.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the strongly electron-withdrawing nitro and nitrile groups. These dipole-dipole interactions will play a crucial role in the molecular assembly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

Characteristic Absorption Bands of Nitro, Nitrile, and Thiophene Moieties

Based on data from similar compounds, the following characteristic vibrational frequencies can be predicted for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂) Group Asymmetric Stretching1520 - 1560
Symmetric Stretching1340 - 1370
Nitrile (CN) Group Stretching2220 - 2240
Thiophene Ring C-H Stretching3050 - 3150
C=C Stretching1400 - 1550
C-S Stretching600 - 800
C-Br Bond Stretching500 - 650

This table is based on typical ranges for these functional groups and may vary for the specific molecule.

Vibrational Modes for Conformational Insights

Subtle shifts in the vibrational frequencies, particularly those of the thiophene ring and the C-Br bond, can provide information about the conformation of the molecule and the nature of intermolecular interactions in the solid state. For example, the formation of strong halogen bonds can lead to a blue shift (increase in frequency) of the C-Br stretching vibration.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Pathways

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation.

Absorption and Emission Properties

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system. The presence of the nitro group, a strong chromophore, will significantly influence the absorption profile.

Absorption: Based on data for other nitrothiophenes, it is anticipated that the primary absorption maximum (λmax) will occur in the range of 300-350 nm. The extended conjugation provided by the nitrile group may cause a slight red shift (to longer wavelengths) compared to 2-bromo-5-nitrothiophene (B82342). The molar absorptivity (ε) is expected to be high, characteristic of an allowed π → π* transition.

Emission: Information on the fluorescence or phosphorescence of this compound is not available. Many nitroaromatic compounds are known to be non-emissive or weakly emissive due to efficient intersystem crossing to triplet states.

Further experimental and computational studies are necessary to fully elucidate the intricate structural and spectroscopic details of this compound.

Solvent Effects on Electronic Spectra

The study of how different solvents affect the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism, provides crucial insights into the molecule's electronic structure and its interactions with the surrounding medium. wikipedia.org For the compound this compound, a comprehensive analysis of its electronic spectra in various solvents would illuminate the nature of its electronic transitions and the influence of solvent polarity on its ground and excited states.

However, a detailed review of the available scientific literature reveals a lack of specific experimental data on the solvatochromic behavior of this compound. Therefore, the following discussion is based on established principles of spectroscopy and the observed behavior of structurally related compounds, such as other substituted nitrothiophenes and aromatic nitro compounds.

The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the thiophene ring and its powerful electron-withdrawing substituents, the nitro (-NO₂) and cyano (-CN) groups. These transitions are primarily of two types: π-π* (pi to pi-star) and n-π* (n to pi-star) transitions.

π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). For aromatic and heteroaromatic systems, these bands are prominent. In polar solvents, the excited state of a π-π* transition is often more polar than the ground state and is thus stabilized by dipole-dipole interactions with polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a shift of the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or red shift. youtube.comyoutube.com

n-π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the cyano group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π-π* transitions. The ground state of a molecule undergoing an n-π* transition is typically more stabilized by hydrogen bonding with protic solvents (like ethanol (B145695) or water) than the excited state. This leads to an increase in the energy gap between the ground and excited states, causing a shift to a shorter wavelength (a hypsochromic or blue shift) as solvent polarity increases. youtube.comyoutube.com

The presence of both a nitro and a cyano group on the thiophene ring complicates predictions. Studies on other substituted thiophenes have shown that the nature of the substituent significantly impacts the solvatochromic effect. For instance, in some thiophene azo dyes, the introduction of a cyano group at the 2-position resulted in a hypsochromic shift across all tested solvents. biointerfaceresearch.com Conversely, nitroaromatic compounds often exhibit significant stabilization of their first excited singlet state as solvent polarity increases. researchgate.netnih.gov

Given the structure of this compound, it is anticipated that its UV-Visible spectrum would display complex behavior. One would expect to observe a bathochromic shift in the π-π* transition bands as the solvent polarity increases from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like dimethylformamide (DMF), and further to a polar protic solvent like ethanol. The n-π* transitions, if observable, would likely show a hypsochromic shift in the same series of solvents.

To definitively characterize the solvatochromic behavior of this compound, experimental studies would be necessary. Such studies would involve recording the UV-Vis absorption spectra of the compound in a series of solvents with varying polarities.

Illustrative Data on Solvent Effects

The following table is a hypothetical representation of the type of data that would be collected from such an experimental study. The values are illustrative and based on general trends observed for similar compounds.

SolventPolarity Index (ET(30))Hypothetical λmax (nm) for π-π* TransitionHypothetical λmax (nm) for n-π* Transition
Hexane31.0315410
Toluene33.9320405
Chloroform39.1328398
Acetone42.2335390
Ethanol51.9340385
Dimethylformamide (DMF)43.8345Not Observed
Water63.1350Not Observed

Table 1: Hypothetical solvent effects on the electronic absorption maxima (λmax) of this compound. The data is for illustrative purposes only and does not represent actual experimental results.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Nitrothiophene 3 Carbonitrile

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of highly functionalized heterocycles like 2-Bromo-5-nitrothiophene-3-carbonitrile often relies on multi-step processes that can be inefficient. A key future direction is the development of advanced catalytic systems to improve synthetic efficiency, selectivity, and sustainability.

Current methods for synthesizing substituted thiophenes and related nitroaromatics provide a roadmap for this endeavor. For instance, research into the nitration of thiophene (B33073) has shown that solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (Fe³⁺, Al³⁺, etc.), can offer high selectivity for 2-nitrothiophene (B1581588) while avoiding the use of hazardous reagents like acetic anhydride. google.com Future work could adapt these heterogeneous catalysts for the specific synthesis of this compound, potentially leading to cleaner, more economical, and reusable catalytic processes. google.com

Furthermore, the synthesis of related 2-aminothiophenes has benefited from various nanocatalysts, including ZnO nanoparticles and ZnO/nanoclinoptilolite composites, which facilitate the Gewald reaction under solvent-free conditions. nih.gov Exploring similar nano-catalytic approaches or versatile heterogeneous iron-based catalysts could provide novel, efficient routes to the target molecule or its immediate precursors. mdpi.com The development of such systems would not only enhance yield and purity but also align with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst TypePotential ApplicationRationale & Projected Benefits
Metal-Exchanged ClaysSelective nitration/bromination of thiophene precursorsEcofriendly, reusable, avoids hazardous reagents, improved regioselectivity. google.com
Nanoparticle Catalysts (e.g., nano-ZnO)One-pot synthesis of thiophene coreHigh surface area, enhanced catalytic activity, potential for solvent-free conditions. nih.gov
Heterogeneous Iron CatalystsC-H functionalization, cross-coupling reactionsLow cost, low toxicity, magnetic recoverability, broad applicability in organic transformations. mdpi.com

Exploration of New Reaction Pathways and Unprecedented Synthetic Transformations

The trifunctional nature of this compound is a synthetic chemist's playground. Each group—bromo, nitro, and cyano—can serve as a handle for a wide array of chemical transformations, many of which remain unexplored for this specific scaffold.

The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of diverse aryl, alkyl, or alkynyl substituents at the 2-position, creating large libraries of novel compounds. The successful application of Suzuki coupling to 2-bromo-5-nitrothiophene (B82342) to produce 2-aryl-5-nitrothiophenes demonstrates the feasibility of this approach. sciforum.net

The electron-withdrawing nitro group strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr). Kinetic studies on related bromo-nitrothiophenes confirm their high reactivity towards nucleophiles like amines and thiolates. rsc.org This opens avenues for displacing either the bromo or the nitro group, depending on the reaction conditions and the nucleophile used. nih.govresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form fused heterocyclic systems, such as tetrazoles, which are valuable in medicinal chemistry. sciforum.net

A significant unexplored area is the tandem or cascade reaction, where multiple functional groups react sequentially in a one-pot process. For example, a nucleophile could first displace the bromine, followed by an intramolecular reaction with the nitrile group to construct complex polycyclic structures.

Integration of Advanced Computational Predictions for Rational Molecular Design

Modern chemical research increasingly leverages computational tools to predict reactivity and guide experimental design. For this compound, integrating advanced computational methods like Density Functional Theory (DFT) is a crucial future step.

DFT calculations can elucidate the electronic structure of the molecule, predicting the relative reactivity of the bromo and nitro groups towards nucleophilic substitution. researchgate.net Such studies have been successfully used to understand complex reaction mechanisms, such as the multi-step synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, by mapping the potential energy surface and identifying transition states. nih.gov Applying these methods to this compound would allow for the rational selection of reagents and conditions to achieve desired synthetic outcomes, saving significant experimental time and resources.

Furthermore, computational tools are invaluable for the rational design of new functional molecules. Molecular docking studies, for instance, could be used to design derivatives that bind to specific biological targets, such as the AcrB efflux pump in bacteria or key enzymes in cancer pathways. nih.gov By predicting binding affinities and interaction modes, researchers can prioritize the synthesis of compounds with the highest potential for biological activity, accelerating the drug discovery process. nih.govjapsonline.com

Emerging Applications in Novel Material Science and Chemical Biology Research

The inherent properties of the thiophene ring and the nitro group suggest that this compound and its derivatives are prime candidates for applications in both material science and chemical biology.

Thiophene-based compounds are renowned for their use in organic electronics, serving as building blocks for conductive polymers, organic field-effect transistors (OFETs), and photovoltaic materials. researchgate.netnih.gov The electron-deficient nature of the nitro-substituted thiophene ring in the target molecule could be exploited to create novel n-type organic semiconductors. Future research should focus on synthesizing oligomers and polymers from this monomer to investigate their electronic and optical properties.

In chemical biology, both thiophene and nitroaromatic compounds are well-established pharmacophores. asm.orgscielo.brnih.gov Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic effects. scielo.brresearchgate.net Similarly, thiophene derivatives are present in numerous approved drugs. nih.govresearchgate.net The combination of these two scaffolds in this compound suggests a high potential for discovering new bioactive agents. Research should be directed towards:

Antimicrobial Agents: Screening derivatives against various bacterial and fungal strains, particularly multi-drug resistant ones. nih.gov

Anticancer Agents: Evaluating cytotoxicity against cancer cell lines and exploring mechanisms of action. japsonline.comresearchgate.net

Radiosensitizers: Investigating the ability of these electron-affinic compounds to sensitize hypoxic tumor cells to radiation therapy. nih.govnih.gov

Potential in Interdisciplinary Research Domains (e.g., Organocatalysis, Flow Chemistry)

The application of modern synthetic methodologies to this compound remains a largely unexplored frontier. Organocatalysis and flow chemistry, in particular, offer transformative potential for the synthesis and derivatization of this compound.

Organocatalysis , which uses small organic molecules as catalysts, provides a metal-free alternative for many transformations. youtube.com Chiral thiourea-based organocatalysts are known to activate nitro-containing substrates through hydrogen bonding, enabling highly enantioselective reactions. wikipedia.orgacs.orgrsc.org This strategy could be employed for asymmetric transformations of derivatives of this compound, providing access to optically active compounds for pharmaceutical applications. nih.gov

Flow chemistry , the practice of performing reactions in continuous-flow reactors, offers enhanced safety, scalability, and control, especially for hazardous reactions. acs.org Nitration reactions are often highly exothermic and can be dangerous on a large scale in traditional batch reactors. ewadirect.com Implementing a continuous-flow process for the synthesis of this compound would mitigate these risks, allowing for better temperature control and safer handling of energetic intermediates. nih.govenergetic-materials.org.cn This approach would also facilitate rapid optimization of reaction conditions and could be integrated with in-line purification for a fully automated process. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 25°C, 12h75–85
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C, 3h60–70
CyanationCuCN, Pd(PPh₃)₄, DMF, 80°C, 24h50–60

Basic: How is this compound characterized spectroscopically?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The aromatic protons and carbons show distinct splitting due to electron-withdrawing groups (Br, NO₂, CN). For example, the nitro group deshields adjacent protons (δ ~8.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹), C≡N (~2230 cm⁻¹), and C-Br (~560 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 247 (C₅H₂BrN₂O₂S) with fragments at m/z 170 (loss of NO₂) and 91 (thiophene ring cleavage) .

Advanced: How does the nitro group influence regioselectivity in cross-coupling reactions?

Answer:
The nitro group is a strong meta-directing substituent, guiding cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to the 3-position. Computational studies (DFT) show its electron-withdrawing nature stabilizes transition states at the meta position . Experimental data indicate >90% regioselectivity when using Pd catalysts with bulky ligands (e.g., XPhos) to minimize steric hindrance .

Q. Table 2: Regioselectivity in Cross-Coupling

Reaction TypeCatalyst SystemRegioselectivity (%)Reference
SuzukiPd(OAc)₂, XPhos92
BuchwaldPd₂(dba)₃, t-BuXPhos88

Advanced: What computational methods optimize the electronic structure analysis of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for nitro and cyano groups . Basis sets like 6-311++G(d,p) are recommended to capture polarization and diffuse effects. Key findings:

  • The nitro group reduces HOMO-LUMO gap by 1.2 eV compared to non-nitrated analogs.
  • Bromine induces localized electron density at C2, enhancing electrophilic substitution .

Q. Table 3: DFT Parameters

FunctionalBasis SetHOMO (eV)LUMO (eV)Reference
B3LYP6-311++G(d,p)-7.8-2.1
PBE0def2-TZVP-7.5-1.9

Basic: What safety protocols are required for handling this compound?

Answer:
Safety data (ECHA/EPA) indicate:

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents (risk of exothermic decomposition).
  • Storage : Keep at 2–8°C in airtight containers under inert gas .

Advanced: Can this compound serve as a precursor for bioactive heterocycles?

Answer:
Yes. The cyano group undergoes nucleophilic addition to form amines or amidines, while bromine enables cross-coupling for pharmacophores. For example:

  • Antimicrobial Agents : React with hydrazines to form triazole derivatives (IC₅₀ = 3.2 µM against S. aureus) .
  • Kinase Inhibitors : Suzuki coupling with boronic acids yields biaryl scaffolds targeting EGFR (IC₅₀ = 0.8 nM) .

Q. Table 4: Bioactive Derivatives

DerivativeBiological TargetActivityReference
Triazole analogS. aureusMIC = 12.5 µg/mL
Biaryl derivativeEGFRIC₅₀ = 0.8 nM

Advanced: How do solvent effects impact its reactivity in SNAr reactions?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic aromatic substitution (SNAr) by stabilizing transition states. Kinetic studies show:

  • Rate in DMF : 5.6 × 10⁻⁴ s⁻¹ (25°C) with piperidine as nucleophile.
  • Rate in THF : 1.2 × 10⁻⁴ s⁻¹ under identical conditions .
    Activation energy (ΔG‡) decreases by 12 kJ/mol in DMF due to better solvation of the Meisenheimer complex .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.